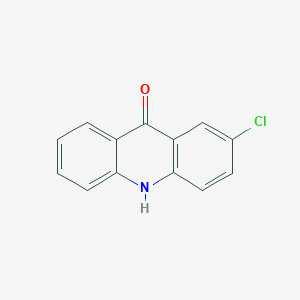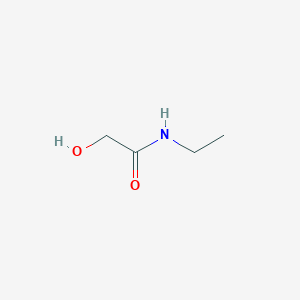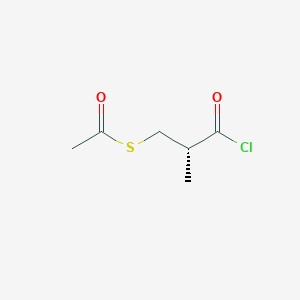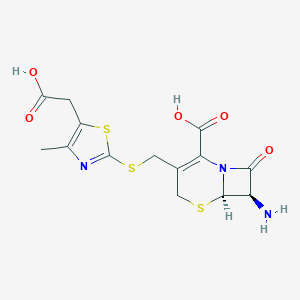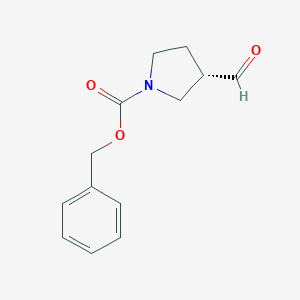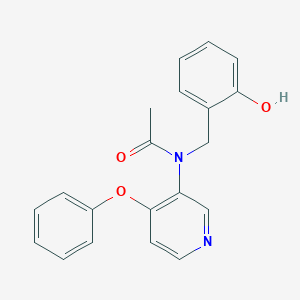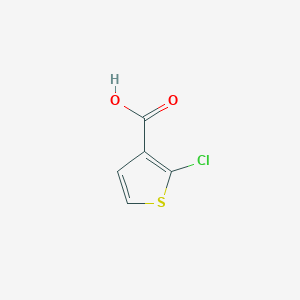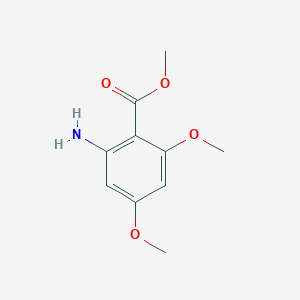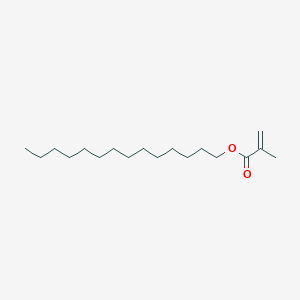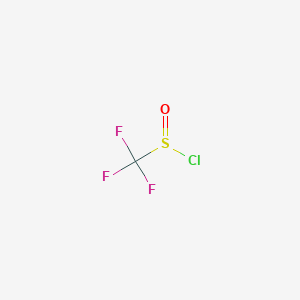
Cloruro de Trifluorometanosulfinilo
Descripción general
Descripción
Trifluoromethanesulfinyl Chloride is a chemical compound with the molecular formula CF₃SOCl. It is known for its unique reactivity and is used in various chemical processes. This compound is particularly notable for its role as a trifluoromethylating agent, which makes it valuable in organic synthesis and industrial applications .
Synthetic Routes and Reaction Conditions:
Chlorination of Trifluoromethanesulfonic Acid: One common method involves the chlorination of trifluoromethanesulfonic acid.
Chlorination of Sodium Triflate: Another method involves the chlorination of sodium triflate.
Oxidation of Trifluoromethanesulfonyl Chloride: Trifluoromethanesulfinyl Chloride can also be prepared by oxidizing trifluoromethanesulfonyl chloride.
Industrial Production Methods:
Reflux and Distillation: The industrial production often involves heating thionyl chloride until reflux, followed by the addition of sodium trifluoromethanesulfinate.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Lewis acids and bases are frequently employed to facilitate these reactions.
Major Products:
Trifluoromethylated Compounds: These are the primary products formed from reactions involving Trifluoromethanesulfinyl Chloride.
Aplicaciones Científicas De Investigación
Trifluoromethanesulfinyl Chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Trifluoromethanesulfinyl Chloride primarily targets heterocycles, arenes, and heteroarenes . These are organic compounds that play a crucial role in many biological processes. The compound acts as a trifluoromethylating agent, interacting with these targets to induce changes in their structure and function .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to the target molecule, altering its properties. Trifluoromethanesulfinyl Chloride can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .
Biochemical Pathways
The trifluoromethylation process induced by Trifluoromethanesulfinyl Chloride can affect various biochemical pathways. While the specific pathways depend on the target molecule, the process generally leads to the formation of new compounds with altered properties. These new compounds can then participate in different biochemical reactions, leading to various downstream effects .
Result of Action
The trifluoromethylation of target molecules by Trifluoromethanesulfinyl Chloride can result in significant molecular and cellular effects. For instance, the compound is used in the synthesis of various pharmaceuticals, including drugs with anti-cancer properties . The resulting changes in the target molecules can affect their function, potentially leading to therapeutic effects.
Action Environment
The action, efficacy, and stability of Trifluoromethanesulfinyl Chloride can be influenced by various environmental factors. For example, the compound is sensitive to moisture and should be stored at low temperatures . Additionally, the presence of other compounds can affect its reactivity and the outcomes of its interactions with target molecules.
Comparación Con Compuestos Similares
Trifluoromethanesulfonyl Chloride: This compound is similar in structure and reactivity but is primarily used for sulfonation reactions.
Difluoromethanesulfonyl Chloride: Another related compound, used for similar applications but with different reactivity profiles.
Uniqueness: Trifluoromethanesulfinyl Chloride is unique due to its ability to act as both a trifluoromethylating and sulfinylating agent, making it versatile in various chemical transformations .
Propiedades
IUPAC Name |
trifluoromethanesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3OS/c2-7(6)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNYWVYPASUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451613 | |
| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20621-29-8 | |
| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


